molecular formula C11H15NO5 B14118591 (2S)-2-Amino-3-(3-hydroxy-4,5-dimethoxyphenyl)propanoic acid CAS No. 1253790-10-1

(2S)-2-Amino-3-(3-hydroxy-4,5-dimethoxyphenyl)propanoic acid

Cat. No.: B14118591
CAS No.: 1253790-10-1
M. Wt: 241.24 g/mol
InChI Key: BERQAKZNRKGOMQ-UHFFFAOYSA-N
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Description

(2S)-2-Amino-3-(3-hydroxy-4,5-dimethoxyphenyl)propanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a carboxyl group, and a phenyl ring substituted with hydroxyl and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-Amino-3-(3-hydroxy-4,5-dimethoxyphenyl)propanoic acid typically involves the protection of functional groups, followed by selective reactions to introduce the desired substituents. One common method includes the use of protected amino acids and phenolic compounds, which are then deprotected to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization, chromatography, and recrystallization are often employed to purify the final product.

Types of Reactions:

    Oxidation: The hydroxyl group on the phenyl ring can undergo oxidation to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form amines or other reduced products.

    Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a catalyst.

    Substitution: Reagents such as halogens or nucleophiles under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.

Scientific Research Applications

Chemistry: In chemistry, (2S)-2-Amino-3-(3-hydroxy-4,5-dimethoxyphenyl)propanoic acid is used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.

Biology: In biological research, this compound is studied for its potential role in metabolic pathways and its interactions with enzymes and receptors.

Medicine: In medicine, it is investigated for its potential therapeutic effects, including its antioxidant properties and its ability to modulate biological pathways.

Industry: In industry, the compound may be used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (2S)-2-Amino-3-(3-hydroxy-4,5-dimethoxyphenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl and methoxy groups on the phenyl ring play a crucial role in these interactions, influencing the compound’s binding affinity and activity. The amino group can participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s effects.

Comparison with Similar Compounds

    (2S)-2-Amino-3-(3,4-dihydroxyphenyl)propanoic acid: This compound has two hydroxyl groups on the phenyl ring instead of one hydroxyl and two methoxy groups.

    (2S)-2-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid: This compound has one hydroxyl and one methoxy group on the phenyl ring.

Uniqueness: The presence of both hydroxyl and methoxy groups on the phenyl ring of (2S)-2-Amino-3-(3-hydroxy-4,5-dimethoxyphenyl)propanoic acid imparts unique chemical properties, such as increased solubility and specific reactivity patterns. These features make it distinct from other similar compounds and valuable for various applications.

Properties

CAS No.

1253790-10-1

Molecular Formula

C11H15NO5

Molecular Weight

241.24 g/mol

IUPAC Name

2-amino-3-(3-hydroxy-4,5-dimethoxyphenyl)propanoic acid

InChI

InChI=1S/C11H15NO5/c1-16-9-5-6(3-7(12)11(14)15)4-8(13)10(9)17-2/h4-5,7,13H,3,12H2,1-2H3,(H,14,15)

InChI Key

BERQAKZNRKGOMQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)O)CC(C(=O)O)N

Origin of Product

United States

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